4'-Bromobiphenyl-4-yl benzoate
CAS No.: 94375-26-5
Cat. No.: VC19235870
Molecular Formula: C19H13BrO2
Molecular Weight: 353.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 94375-26-5 |
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Molecular Formula | C19H13BrO2 |
Molecular Weight | 353.2 g/mol |
IUPAC Name | [4-(4-bromophenyl)phenyl] benzoate |
Standard InChI | InChI=1S/C19H13BrO2/c20-17-10-6-14(7-11-17)15-8-12-18(13-9-15)22-19(21)16-4-2-1-3-5-16/h1-13H |
Standard InChI Key | RGPNGUWAEKRPGP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The molecular formula of 4'-bromobiphenyl-4-yl benzoate is C₁₉H₁₃BrO₂, with a molecular weight of 353.21 g/mol . The structure comprises:
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A biphenyl backbone with bromine at the 4'-position.
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A benzoate ester group at the 4-position of the adjacent phenyl ring (Figure 1).
Key Structural Features:
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Dihedral Angles: X-ray crystallography of analogous biphenyl benzoates reveals dihedral angles between aromatic rings ranging from 54.6° to 84.1°, influencing molecular packing and crystallinity .
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Hydrogen Bonding: Intermolecular C–H⋯O and C–H⋯π interactions stabilize the crystal lattice, as observed in related compounds .
Spectroscopic Data
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FTIR: Peaks at 1720 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C–O ester) confirm the benzoate group .
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¹H NMR: Signals at δ 7.6–8.2 ppm (aromatic protons), δ 5.3 ppm (vinylic H), and δ 3.7 ppm (methoxy group in precursors) .
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¹³C NMR: Carbonyl carbons appear at δ 166–168 ppm, with aromatic carbons between δ 114–154 ppm .
Synthesis and Optimization
Route 1: Esterification of 4'-Bromobiphenyl-4-ol
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Starting Material: 4'-Bromobiphenyl-4-ol (CAS: 29558-77-8) is reacted with benzoyl chloride in dichloromethane.
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Conditions: Catalyzed by DMAP (4-dimethylaminopyridine) and DCC (dicyclohexylcarbodiimide) at 0–25°C .
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Yield: ~85–90% after recrystallization from ethyl acetate/petroleum ether .
Route 2: Friedel-Crafts Acylation Followed by Esterification
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Friedel-Crafts Acylation: Biphenyl reacts with propionyl chloride/AlCl₃ to form 4-propionylbiphenyl .
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Reduction: Sodium borohydride reduces the ketone to alcohol.
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Bromination and Esterification: Sequential bromination (NBS) and esterification with benzoic acid derivatives yield the target compound .
Process Optimization
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Atom Economy: The patented route achieves 57% total yield, surpassing traditional methods (20–30%) by avoiding ultra-low/high temperatures and toxic reagents like iodopropane .
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Cost Efficiency: Biphenyl, a cheap industrial chemical, is used as the starting material .
Physical and Chemical Properties
Stability:
Applications
Liquid Crystal Materials
4'-Bromobiphenyl-4-yl benzoate derivatives are precursors for 4-propylbiphenyl boronic acid, a key monomer in liquid crystal displays (LCDs) . The bromine atom facilitates Suzuki-Miyaura cross-coupling to introduce alkyl/aryl groups .
Pharmaceutical Intermediates
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PD-1/PD-L1 Inhibitors: Terphenyl-based drugs utilize brominated biphenyl esters as scaffolds for immunotherapy agents .
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Antileishmaniasis Agents: Coumarin-benzoate hybrids show promise in parasitic disease treatment .
Organic Synthesis
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Cross-Coupling Reactions: The bromine site enables Buchwald-Hartwig amination and Ullmann coupling .
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Photolabile Protecting Groups: Used in peptide synthesis due to mild photolytic cleavage .
Hazard | Precautionary Measures |
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Irritant (GHS07) | Use PPE: gloves, goggles, and dust mask . |
Carcinogenicity | Avoid iodopropane byproducts . |
Environmental Impact:
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